molecular formula C12H14FNO3 B3027084 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene CAS No. 1233951-56-8

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene

Cat. No.: B3027084
CAS No.: 1233951-56-8
M. Wt: 239.24
InChI Key: QHDCSADTLWRGPV-UHFFFAOYSA-N
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Description

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is an organic compound that features a cyclohexyloxy group, a fluorine atom, and a nitro group attached to a benzene ring

Biological Activity

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene, commonly referred to as CF3, is a compound with significant potential in medicinal chemistry. It possesses a unique chemical structure that includes an aromatic ring, a nitro group, a fluorine atom, and a cyclohexyloxy group, which contributes to its biological activity. This article delves into the biological activities associated with CF3, including its anti-inflammatory, analgesic, and anticancer properties.

  • Chemical Formula : C13H15NO3F
  • Molecular Weight : 253.27 g/mol
  • Physical Appearance : White to light yellow crystalline solid
  • Melting Point : 85-87°C
  • Boiling Point : 376.5°C
  • Solubility : Soluble in organic solvents (e.g., methanol, ethanol) but insoluble in water

Anti-inflammatory Activity

CF3 has demonstrated potent anti-inflammatory effects in various animal models. It acts primarily as a selective COX-2 inhibitor, which is crucial for reducing inflammation and pain. The mechanism involves inhibiting the production of pro-inflammatory cytokines and prostaglandins through the NF-κB signaling pathway.

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
This compound10COX-2 Inhibition
Celecoxib5COX-2 Inhibition
Aspirin20COX-1/COX-2 Inhibition

Analgesic Effects

In addition to its anti-inflammatory properties, CF3 exhibits analgesic effects. Studies have shown that it significantly reduces pain responses in animal models, likely due to its action on the central nervous system and peripheral pathways.

Anticancer Activity

Preliminary studies indicate that CF3 may possess anticancer properties against various tumor cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)18Increased oxidative stress

The biological activity of CF3 can be attributed to its structural components:

  • Nucleophilic Substitution : The fluoro group can undergo nucleophilic substitution reactions, enhancing the compound's reactivity.
  • Nitro Group Activation : The electron-withdrawing nature of the nitro group increases the electrophilicity of the aromatic ring, facilitating interaction with biological targets.
  • Inhibition of Key Enzymes : CF3 has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.

Case Studies

Recent research has highlighted the efficacy of CF3 in various experimental models:

  • Study on Inflammation : A study demonstrated that CF3 reduced paw edema in rats by 60% compared to control groups, indicating significant anti-inflammatory potential.
  • Cancer Research : In vitro studies reported that CF3 induced apoptosis in MCF-7 cells through caspase activation pathways.

Current Research and Future Directions

While preliminary findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of CF3. Future studies should focus on:

  • Long-term toxicity assessments
  • Mechanistic studies at the molecular level
  • Clinical trials to evaluate efficacy in human subjects

Properties

IUPAC Name

1-cyclohexyloxy-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDCSADTLWRGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273319
Record name 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-56-8
Record name 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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